Talazoparib-13C,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

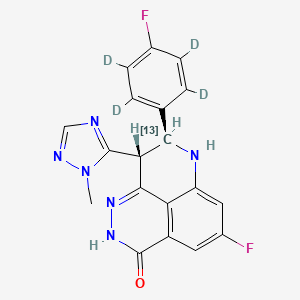

Molecular Formula |

C19H14F2N6O |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(11S,12R)-7-fluoro-12-(2-methyl-1,2,4-triazol-3-yl)-11-(2,3,5,6-tetradeuterio-4-fluorophenyl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1/i2D,3D,4D,5D,16+1 |

InChI Key |

HWGQMRYQVZSGDQ-UWQIOMAISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[13C@@H]2[C@H](C3=NNC(=O)C4=C3C(=CC(=C4)F)N2)C5=NC=NN5C)[2H])[2H])F)[2H] |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Talazoparib-13C,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Talazoparib-13C,d4, an isotopically labeled version of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preparation and analysis of this important compound for use in various research applications, including pharmacokinetic and metabolism studies.

Introduction to Talazoparib

Talazoparib is a highly potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA damage repair (DDR) pathway.[1] By inhibiting PARP, Talazoparib leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[2] Talazoparib also exhibits a strong "PARP trapping" mechanism, where it stabilizes the PARP-DNA complex, further disrupting DNA repair and replication.

The use of isotopically labeled compounds like this compound is invaluable in drug discovery and development. The incorporation of stable isotopes (¹³C and ²H) provides a distinct mass signature that allows for its differentiation from the unlabeled drug and its metabolites in biological matrices. This is crucial for accurate quantification in pharmacokinetic (PK) studies, absorption, distribution, metabolism, and excretion (ADME) studies, and as an internal standard in bioanalytical assays.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established synthetic routes for unlabeled Talazoparib, incorporating isotopically labeled starting materials at key positions. The following proposed synthetic scheme is based on procedures outlined in the scientific literature, including a patent describing a multi-step synthesis of Talazoparib.[3]

Proposed Synthetic Workflow

The synthesis involves a multi-step process culminating in the formation of the core tetrahydropyridophthalazinone structure with the desired isotopic labels. The key isotopically labeled precursors are proposed to be [¹³C,d₄]-4-fluorobenzaldehyde and [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole, which would introduce the labels into the core structure of Talazoparib.

Experimental Protocols

The following are detailed, proposed methodologies for the key synthetic steps. These protocols are adapted from known procedures for unlabeled Talazoparib and should be optimized for the specific labeled intermediates.

Step 1: Synthesis of Labeled Intermediate A

This step involves the condensation of labeled precursors to form a key intermediate.

-

To a solution of 6-fluoro-4-nitroisobenzofuran-1(3H)-one in an appropriate solvent (e.g., THF), add [¹³C,¹⁵N]-1-methyl-1H-1,2,4-triazole.

-

The reaction is typically carried out in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., acetic anhydride) at a controlled temperature.

-

The resulting intermediate is then reacted with [¹³C,d₄]-4-fluorobenzaldehyde in a reductive cyclization reaction. This can be achieved using a reducing agent such as titanium(III) chloride in a suitable solvent mixture (e.g., THF and methanol).

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the product is isolated by extraction and purified by column chromatography to yield Labeled Intermediate A.

Step 2: Formation of the Tetrahydropyridophthalazinone Core (Labeled Intermediate B)

-

Labeled Intermediate A is dissolved in a suitable solvent like ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is heated to reflux.

-

The reaction leads to the cyclization and formation of the core phthalazinone structure.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is washed with water and ethanol and can be further purified by recrystallization to afford Labeled Intermediate B.

Step 3: Final Chiral Resolution and Purification

-

If the synthesis results in a racemic mixture, chiral resolution is necessary to isolate the desired (8S,9R)-enantiomer. This can be achieved using chiral chromatography (e.g., supercritical fluid chromatography [SFC] with a chiral stationary phase).

-

The final product, this compound, is obtained after purification.

-

The purity of the final compound is confirmed by HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | ¹³C₄C₁₅H₁₀D₄F₂N₆O |

| Molecular Weight | ~385.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Spectroscopic Data

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment. The expected [M+H]⁺ ion for this compound would be approximately m/z 385.15, which is 5 units higher than the unlabeled Talazoparib (m/z 380.35).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is expected to be similar to that of unlabeled Talazoparib, with the key difference being the absence of signals corresponding to the four deuterated positions on the fluorophenyl ring. The integration of the remaining proton signals should be consistent with the labeled structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for the ¹³C-labeled carbons will be significantly enhanced and may show coupling to adjacent deuterium atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum should show two distinct signals corresponding to the two fluorine atoms in the molecule.

| ¹H NMR (400 MHz, DMSO-d₆) - Unlabeled Talazoparib |

| Chemical Shift (δ, ppm) |

| 12.35 |

| 7.83 |

| 7.75 |

| 7.53-7.49 |

| 7.20-7.16 |

| 7.11-7.08 |

| 6.96-6.92 |

| 5.06-4.99 |

| 3.68 |

Note: The ¹H NMR data for unlabeled Talazoparib is provided for reference.[3] The spectrum of this compound will show the absence of signals for the deuterated positions.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is employed to determine the chemical and radiochemical purity of the final product. A typical purity of >98% is expected for use in research applications. MedChemExpress reports a purity of 99.30% for their commercially available this compound.

Talazoparib's Mechanism of Action: PARP Inhibition Signaling Pathway

Talazoparib exerts its anticancer effects by targeting the PARP-mediated DNA damage repair pathway. The following diagram illustrates the key steps in this process.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established procedures for the unlabeled compound, offers a viable pathway for obtaining this valuable research tool. The detailed characterization methods ensure the quality and identity of the synthesized labeled compound. The availability of isotopically labeled Talazoparib will continue to support critical research in oncology, particularly in understanding its pharmacokinetics, metabolism, and mechanism of action, ultimately contributing to the development of more effective cancer therapies.

References

An In-Depth Technical Guide to Isotopic Labeling of PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling strategies for Poly (ADP-ribose) polymerase (PARP) inhibitors. It covers the synthesis, application, and analysis of both radioactive and stable isotope-labeled PARP inhibitors, offering valuable insights for researchers in drug discovery, pharmacology, and clinical development.

Introduction to Isotopic Labeling of PARP Inhibitors

Isotopic labeling is an indispensable tool in pharmaceutical research, enabling the detailed study of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For PARP inhibitors, a class of targeted cancer therapeutics, isotopic labeling plays a crucial role in non-invasive imaging of PARP expression, understanding their pharmacokinetic and pharmacodynamic properties, and facilitating their clinical development.

This guide will delve into two primary areas of isotopic labeling:

-

Radiolabeling: Primarily used for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and in ADME studies to trace the drug and its metabolites.

-

Stable Isotope Labeling: Employed in quantitative bioanalysis as internal standards for pharmacokinetic studies and to investigate metabolic pathways without the use of radioactivity.

PARP Signaling and Inhibition

Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the DNA damage response (DDR) pathway. They detect single-strand breaks (SSBs) in DNA and catalyze the synthesis of poly (ADP-ribose) (PAR) chains, which recruits other DNA repair proteins. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and result in cell death through a concept known as synthetic lethality.

Radiolabeling of PARP Inhibitors

Radiolabeled PARP inhibitors are crucial for non-invasive imaging of PARP expression in tumors, which can aid in patient selection, monitoring treatment response, and understanding drug distribution. Common radioisotopes used include Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) for PET, and Iodine-123 (¹²³I) and Technetium-99m (⁹⁹mTc) for SPECT. Carbon-14 (¹⁴C) is the isotope of choice for human ADME and mass balance studies.

Quantitative Data from Radiolabeling Studies

The following tables summarize key quantitative data from various radiolabeling studies of PARP inhibitors.

Table 1: In Vitro Binding Affinity and Potency of Radiolabeled PARP Inhibitors and Analogs

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| [¹⁸F]Talazoparib | PARP-1 | 0.65 ± 0.07 | - | [1][2] |

| Talazoparib Analog (3a) | PARP-1 | 2.37 ± 0.56 | - | [1][2] |

| Talazoparib Analog (3b) | PARP-1 | 1.92 ± 0.41 | - | [1] |

| Talazoparib Analog (3c) | PARP-1 | 1.73 ± 0.43 | - | |

| Olaparib | PARP-1 | 1.87 ± 0.10 | 5 (PARP-1), 1 (PARP-2) | |

| [¹⁸F]AZD2281 (Olaparib analog) | PARP-1 | - | 17.9 ± 1.1 | |

| [⁶⁸Ga]Ga-DOTANPB (Niraparib analog) | PARP-1 | - | 82.21 |

Table 2: In Vivo Tumor Uptake of Radiolabeled PARP Inhibitors

| Radiotracer | Tumor Model | Uptake (%ID/g) | Time Point | Reference(s) |

| [¹⁸F]Talazoparib | PC-3 (prostate) | 3.78 ± 0.55 | 4 h | |

| [¹⁸F]Talazoparib | PC-3 (prostate) | 4.52 ± 0.32 | 8 h | |

| [⁶⁸Ga]Ga-DOTANPB | HeLa (cervical) | 3.37 ± 0.33 | - | |

| [⁶⁸Ga]Ga-DOTANPB (blocked) | HeLa (cervical) | 2.50 ± 0.27 | - |

Table 3: Human Mass Balance Studies with ¹⁴C-Labeled PARP Inhibitors

| Compound | Dose | % Recovery in Urine | % Recovery in Feces | Major Route of Elimination | Reference(s) |

| [¹⁴C]Talazoparib | 1 mg (100 µCi) | 68.7 | 19.7 | Renal (unchanged drug) | |

| [¹⁴C]Niraparib | 300 mg (100 µCi) | 47.5 | 38.8 | Renal and Hepatic | |

| [¹⁴C]Rucaparib | 600 mg (140 µCi) | - | - | Metabolized via oxidation, N-demethylation, N-methylation, and glucuronidation |

Experimental Protocols for Radiolabeling

The following diagram illustrates a typical workflow for a human ADME study using a ¹⁴C-labeled drug candidate.

A multi-step procedure is employed for the radiosynthesis of [¹⁸F]talazoparib. The synthesis involves the preparation of a suitable precursor followed by a nucleophilic fluorination reaction with [¹⁸F]fluoride. The crude product is then purified to yield the final radiotracer.

Materials:

-

Precursor molecule for fluorination

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

HPLC system for purification and analysis

-

Solid-phase extraction (SPE) cartridges

Procedure (Simplified):

-

[¹⁸F]Fluoride activation: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then evaporated to dryness to obtain the reactive [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

Radiolabeling: The precursor is dissolved in an anhydrous solvent (e.g., DMSO or acetonitrile) and added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature for a set time to facilitate the nucleophilic substitution.

-

Purification: The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride. The final purification is typically performed using semi-preparative HPLC.

-

Formulation: The collected HPLC fraction containing the radiolabeled product is evaporated, and the residue is redissolved in a physiologically compatible solution for injection.

-

Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed by analytical HPLC, and other relevant analytical techniques.

Stable Isotope Labeling of PARP Inhibitors

Stable isotope-labeled (SIL) analogs of PARP inhibitors, typically incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are invaluable tools for quantitative bioanalysis. They are chemically identical to the parent drug but have a different mass, allowing them to be used as internal standards in mass spectrometry-based assays to correct for variations during sample preparation and analysis. Deuteration can also be strategically employed to alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

Applications in Pharmacokinetic Studies

The use of SIL internal standards is the gold standard for accurate and precise quantification of drugs and their metabolites in biological matrices.

Table 4: Stable Isotope-Labeled PARP Inhibitors Used as Internal Standards

| Analyte | Stable Isotope-Labeled Internal Standard | Isotopic Label(s) | Reference(s) |

| Olaparib | [²H₈]-Olaparib | ²H | |

| Rucaparib | [¹³C,²H₃]-Rucaparib | ¹³C, ²H | |

| Niraparib | [¹³C₆]-Niraparib | ¹³C |

Experimental Protocols for Stable Isotope Labeling and Analysis

The following diagram outlines the workflow for a typical pharmacokinetic study utilizing a stable isotope-labeled internal standard.

The synthesis of stable isotope-labeled compounds often follows similar routes to the unlabeled drug, but utilizes labeled starting materials or reagents at a key step.

Example: Conceptual Synthesis of a Deuterated PARP Inhibitor

For the synthesis of a deuterated PARP inhibitor like [²H₈]-Olaparib, one would typically start with a deuterated precursor. For instance, if a piperazine ring is part of the structure, a deuterated piperazine could be used in the synthesis. The specific synthetic route would depend on the structure of the PARP inhibitor and the desired position of the deuterium labels.

A general approach could involve:

-

Synthesis of a labeled building block: For example, preparing a deuterated version of a key intermediate.

-

Coupling reactions: Assembling the final molecule using the labeled building block and other non-labeled fragments.

-

Purification and Characterization: Purifying the final labeled compound using techniques like chromatography and confirming its identity, purity, and isotopic enrichment using mass spectrometry and NMR spectroscopy.

While detailed, step-by-step proprietary synthesis methods are often not publicly available, the general principles of organic synthesis apply. For instance, the synthesis of olaparib involves several key steps including a Horner-Wadsworth-Emmons reaction and amide couplings. To introduce deuterium, one could use deuterated reagents in these steps.

Conclusion

Isotopic labeling is a powerful and versatile technology that is integral to the research and development of PARP inhibitors. Radiolabeling enables non-invasive imaging of drug distribution and target engagement, as well as definitive mass balance studies. Stable isotope labeling is the cornerstone of accurate pharmacokinetic analysis and can be used to modulate metabolic pathways. This technical guide provides a foundational understanding of the key principles, methodologies, and applications of isotopic labeling in the context of PARP inhibitors, serving as a valuable resource for scientists and researchers in the field.

References

Preliminary Investigation of Talazoparib-13C,d4 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a preliminary investigation into the stability of Talazoparib-13C,d4, an isotopically labeled poly (ADP-ribose) polymerase (PARP) inhibitor. The document outlines detailed experimental protocols for forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. Quantitative data from these hypothetical studies are presented in structured tables to facilitate clear comparison and interpretation. Furthermore, this guide includes mandatory visualizations created using Graphviz (DOT language) to illustrate key experimental workflows and the fundamental signaling pathway of Talazoparib. This document is intended to serve as a practical resource for researchers and professionals involved in the development and analytical characterization of isotopically labeled drug candidates.

Introduction

Talazoparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, a key component in the cellular machinery for DNA repair.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[2][3][4]

Isotopically labeled compounds, such as this compound, are critical tools in drug development, particularly for pharmacokinetic (PK) and metabolism studies. The stability of these labeled compounds is a crucial parameter that can influence the accuracy and reliability of such studies. Degradation of the labeled molecule can lead to the formation of impurities that may interfere with analytical assays or, in a clinical context, introduce safety concerns.

This guide details a framework for a preliminary stability investigation of this compound. The objective is to identify potential degradation pathways and establish a foundational understanding of the molecule's stability profile under various stress conditions. The methodologies and data presented herein are based on established practices for forced degradation studies of small molecule pharmaceuticals.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Talazoparib exerts its anticancer effects through a dual mechanism that targets the DNA damage response (DDR) pathway. In cells with competent homologous recombination (HR) repair, DNA single-strand breaks (SSBs) are efficiently repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of double-strand breaks (DSBs) is compromised.

Talazoparib's inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs. Furthermore, Talazoparib is highly effective at trapping PARP enzymes on the DNA at the site of the break, forming a cytotoxic PARP-DNA complex that further obstructs DNA replication and repair. This dual action in an HR-deficient background results in a synthetic lethal phenotype, leading to genomic instability and apoptotic cell death.

Figure 1: Mechanism of action of Talazoparib.

Experimental Protocols

The following protocols describe a series of forced degradation studies designed to assess the stability of this compound. These studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile and methanol

-

Formic acid (ACS grade)

-

Hydrochloric acid (HCl), 1N solution

-

Sodium hydroxide (NaOH), 1N solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Deionized water (18.2 MΩ·cm)

-

Phosphate buffered saline (PBS), pH 7.4

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

-

Mass Spectrometer (MS), preferably a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, for accurate mass measurements and structural elucidation of degradation products.

-

Photostability chamber

-

Calibrated oven

-

pH meter

Preparation of Stock and Working Solutions

A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Working solutions for the stress studies are then prepared by diluting the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL.

Forced Degradation (Stress) Conditions

Forced degradation studies are performed under the following conditions. A control sample (this compound in the same solvent system but without the stressor, kept at room temperature or refrigerated) is analyzed alongside the stressed samples.

-

Acidic Hydrolysis: The working solution is mixed with 1N HCl and incubated at 60°C for up to 48 hours. Samples are taken at intermediate time points (e.g., 2, 8, 24, 48 hours).

-

Basic Hydrolysis: The working solution is mixed with 1N NaOH and incubated at 60°C for up to 48 hours. Samples are taken at intermediate time points.

-

Oxidative Degradation: The working solution is mixed with 30% H₂O₂ and kept at room temperature for up to 24 hours. Samples are taken at intermediate time points.

-

Thermal Degradation: A solid sample of this compound is placed in a calibrated oven at 80°C for 7 days. A solution of the compound is also subjected to the same conditions.

-

Photolytic Degradation: A solid sample and a solution of this compound are exposed to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Sample Analysis

All samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC-UV/MS method.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to resolve the parent compound from its degradation products (e.g., 5% to 95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

UV Detection: 210-400 nm (monitoring at a specific wavelength, e.g., 260 nm).

-

MS Detection: Electrospray ionization (ESI) in positive mode, with a mass range appropriate for the parent compound and expected degradants.

-

Figure 2: Experimental workflow for the stability investigation.

Results and Discussion

The stability of this compound under various stress conditions was evaluated. The percentage of the remaining parent compound and the formation of major degradation products were monitored over time. The following tables summarize the hypothetical quantitative data obtained from these studies.

Summary of Forced Degradation Results

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.

Table 1: Stability of this compound under Hydrolytic and Oxidative Stress

| Stress Condition | Time (hours) | % this compound Remaining | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |

| 1N HCl, 60°C | 8 | 92.5 | 3.1 | Not Detected |

| 24 | 78.1 | 10.2 | 1.5 | |

| 48 | 65.3 | 18.9 | 3.8 | |

| 1N NaOH, 60°C | 2 | 85.2 | 8.5 | Not Detected |

| 8 | 55.7 | 25.1 | 4.2 | |

| 24 | 20.1 | 48.3 | 9.7 | |

| 30% H₂O₂, RT | 8 | 95.8 | 2.0 | Not Detected |

| 24 | 88.4 | 6.7 | 1.1 |

Table 2: Stability of this compound under Thermal and Photolytic Stress

| Stress Condition | Duration | % this compound Remaining (Solid) | % this compound Remaining (Solution) | Observations |

| Thermal (80°C) | 7 days | 99.2 | 97.5 | Minor degradation observed in solution. |

| Photolytic (ICH Q1B) | - | 98.8 | 94.1 | Slight discoloration of the solution; minor degradation products detected. |

Discussion of Degradation Pathways

Based on the hypothetical data, this compound exhibits significant degradation under basic conditions, followed by acidic conditions. The molecule is relatively stable under oxidative, thermal, and photolytic stress.

-

Hydrolytic Degradation: The significant degradation under basic conditions suggests that the molecule may contain functional groups susceptible to base-catalyzed hydrolysis, such as amides or other ester-like functionalities. Acidic hydrolysis appears to proceed at a slower rate.

-

Oxidative Degradation: The molecule shows moderate stability against oxidation, suggesting that while there are sites susceptible to oxidation, they are not highly reactive under the tested conditions.

-

Thermal and Photolytic Stability: this compound appears to be relatively stable in its solid form under thermal and photolytic stress. In solution, a slight increase in degradation is observed, which is a common phenomenon.

The identification of major degradants using HRMS would be the next critical step. By comparing the mass spectra and fragmentation patterns of the degradants with the parent compound, potential sites of modification can be proposed. For instance, a mass shift corresponding to the hydrolysis of an amide bond or the oxidation of an aromatic ring could be investigated.

Conclusion

This technical guide outlines a systematic approach for the preliminary stability investigation of this compound. The provided experimental protocols for forced degradation studies are designed to identify the intrinsic stability of the molecule and its potential degradation pathways. The hypothetical data presented illustrates that this compound is most susceptible to degradation under hydrolytic conditions, particularly in a basic environment.

The findings from such a preliminary investigation are essential for guiding the development of stable formulations, defining appropriate storage and handling conditions, and establishing a robust analytical control strategy for this compound. Further studies would be required for the definitive structural elucidation of degradation products and a comprehensive understanding of the degradation kinetics.

References

Technical Guide: Talazoparib-13C,d4 - Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters for Talazoparib-13C,d4, a stable isotope-labeled internal standard essential for the accurate quantification of the potent PARP inhibitor, Talazoparib. This document outlines typical purity specifications, detailed experimental protocols for its analysis, and the biochemical pathway in which Talazoparib is active.

Certificate of Analysis (Representative Data)

A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and isotopic enrichment. The following tables summarize typical quantitative data for a representative batch.

Table 1: Identity and General Properties

| Parameter | Specification |

| Chemical Name | (4-((3-((4-carbamoyl-2-fluorophenyl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)methyl)benzoyl-13C)amino)-N,N-di(methyl-d2)acetamide |

| Molecular Formula | C₂₄H₂₀¹³CF₂N₅O₃D₄ |

| Molecular Weight | 486.52 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO |

Table 2: Purity and Isotopic Enrichment

| Analysis Method | Parameter | Result |

| HPLC/UV | Chemical Purity | ≥99.5% |

| Mass Spectrometry | Isotopic Purity | ≥99% |

| Mass Spectrometry | Isotopic Enrichment | ≥98% (d4), ≥99% (13C) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following protocols are representative of the analytical techniques used for quality control.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to determine its purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Enrichment

LC-MS/MS is a highly sensitive and specific method used to confirm the identity and determine the isotopic purity and enrichment of this compound.[1]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Procedure: A dilute solution of this compound is infused into the mass spectrometer. The relative intensities of the mass signals corresponding to the labeled and unlabeled species are measured to determine the isotopic purity and enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the positions of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A sample of this compound is dissolved in the deuterated solvent, and ¹H and ¹³C NMR spectra are acquired. The resulting spectra are analyzed to confirm the expected chemical shifts and coupling constants, and to verify the incorporation of the ¹³C and deuterium labels at the specified positions.

Visualizations

The following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the analysis of this compound.

Conclusion

The quality and characterization of this compound are paramount for its use as a reliable internal standard in quantitative bioanalysis. The analytical methods described in this guide, including HPLC, LC-MS/MS, and NMR, provide a robust framework for ensuring the identity, purity, and isotopic integrity of this critical research tool. Adherence to these, or similar, rigorous analytical standards is essential for generating accurate and reproducible data in preclinical and clinical studies involving Talazoparib.

References

A Technical Guide to the Sourcing and Availability of Talazoparib-13C,d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the sourcing, availability, and technical specifications of the isotopically labeled PARP inhibitor, Talazoparib-13C,d4. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.

Introduction to Talazoparib and its Labeled Analog

Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair. By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. This compound is a stable isotope-labeled version of Talazoparib, incorporating four deuterium atoms and one carbon-13 atom. This mass shift makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Talazoparib in various biological matrices, ensuring high accuracy and precision in experimental results.

Sourcing and Availability

This compound is available from several specialized chemical suppliers that provide high-purity compounds for research purposes. The primary vendors identified are MedChemExpress (MCE), InvivoChem, and ChemScene. It is crucial for researchers to obtain and review the Certificate of Analysis (CofA) from their chosen supplier to verify the identity, purity, and isotopic enrichment of the specific lot.

Technical Specifications

The following table summarizes the key technical data for this compound, compiled from publicly available information from suppliers. Researchers should always refer to the lot-specific CofA for the most accurate data.

| Parameter | MedChemExpress (HY-16106S) | ChemScene (CS-0904076) | InvivoChem (V80033) |

| Synonyms | BMN-673-13C,d4; LT-673-13C,d4 | BMN-673-13C,d4; LT-673-13C,d4 | BMN-673-13C,d4; LT-673-13C,d4 |

| CAS Number | Not explicitly provided | Not explicitly provided | Not explicitly provided |

| Molecular Formula | C₁₈¹³CH₁₀D₄F₂N₆O | C₁₈¹³CH₁₀D₄F₂N₆O | C₁₈¹³CH₁₀D₄F₂N₆O |

| Molecular Weight | 386.38 | 386.38 | 386.38 |

| Purity (by HPLC) | ≥98.0%[1] | >98% | Not specified |

| Isotopic Purity | Not specified | (d4) >99% | Not specified |

| Appearance | Solid | Solid | Solid |

| Storage Conditions | -20°C (powder, 3 years); -80°C (in solvent, 6 months)[2] | Refer to CofA | Refer to CofA |

| Solubility | Soluble in DMSO | Not specified | Not specified |

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Talazoparib in biological samples by LC-MS/MS. Below is a representative experimental protocol adapted from published methodologies.

Protocol: Quantification of Talazoparib in Human Plasma using LC-MS/MS

1. Materials and Reagents:

-

Talazoparib (analytical standard)

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Talazoparib and this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Talazoparib by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the Talazoparib working solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

HPLC System: A standard HPLC or UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive.

-

MRM Transitions:

-

Talazoparib: Q1 (m/z) → Q3 (m/z) [Parent → Product ion]

-

This compound: Q1 (m/z) → Q3 (m/z) [Parent+5 → Product ion] (Note: Specific MRM transitions should be optimized for the instrument used.)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Talazoparib to this compound against the concentration of the calibration standards.

-

Determine the concentration of Talazoparib in the unknown samples by interpolation from the calibration curve.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely considered proprietary information by the manufacturers. However, a plausible synthetic route can be conceptualized based on the known synthesis of Talazoparib and general isotopic labeling techniques. The labeling would likely be introduced through isotopically labeled starting materials.

A potential retrosynthetic analysis suggests that the key labeled precursors could be [¹³C]-1-methyl-1H-1,2,4-triazole and [d₄]-4-fluorobenzaldehyde or a related deuterated phenyl precursor.

Caption: Plausible retrosynthetic approach for this compound.

The synthesis would involve the preparation of these labeled precursors followed by their incorporation into the Talazoparib scaffold through a series of coupling and cyclization reactions, analogous to the synthesis of the unlabeled drug.

Mechanism of Action: PARP Inhibition Signaling Pathway

Talazoparib exerts its therapeutic effect by inhibiting PARP enzymes, which are central to the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA damage, resulting in double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.

Caption: Simplified signaling pathway of Talazoparib's mechanism of action.

Conclusion

This compound is a critical tool for researchers in the field of oncology and drug development, enabling precise and accurate quantification of Talazoparib. This guide provides a comprehensive overview of its sourcing, technical specifications, and a representative analytical protocol. While a detailed synthesis protocol is not publicly available, the provided information on its structure and the mechanism of action of its parent compound should aid researchers in designing and interpreting their experiments. It is strongly recommended to consult the supplier's technical documentation for the most current and lot-specific information.

References

A Technical Guide to the Core Principles of Stable Isotope-Labeled Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of stable isotope-labeled (SIL) standards in modern quantitative analysis. Primarily utilized as internal standards (IS) in mass spectrometry-based workflows, SIL standards are indispensable tools for achieving the highest levels of accuracy and precision in bioanalysis, proteomics, metabolomics, and pharmacokinetic studies.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The foundational technique for using SIL standards is Isotope Dilution Mass Spectrometry (IDMS). An SIL standard is a version of the target analyte molecule where one or more atoms have been replaced by their heavier, non-radioactive stable isotopes (e.g., Carbon-13, Nitrogen-15, Deuterium).[1] Because these standards are chemically and physically almost identical to their naturally occurring ("light") counterparts, they co-elute chromatographically and exhibit nearly the same behavior during sample extraction, ionization, and fragmentation.[2]

The core of the IDMS method involves adding a known quantity of the "heavy" SIL standard to a sample before any processing steps.[3][4] The mass spectrometer can distinguish between the light analyte and the heavy standard due to their mass difference. By measuring the peak area ratio of the native analyte to the SIL standard, the concentration of the native analyte in the original sample can be calculated with high precision.[5] This ratio-based measurement effectively corrects for variability and losses that can occur at every stage of the analytical process, from sample preparation to instrument analysis.

Key Advantages of Using SIL Internal Standards:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, serum, tissue) are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Since the SIL standard is affected by the matrix in the same way as the analyte, the ratio remains constant, correcting for these effects.

-

Compensation for Sample Loss: Any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL standard. This ensures that the final measured ratio accurately reflects the original concentration.

-

Improved Precision and Accuracy: By minimizing process and analytical variations, SIL standards significantly enhance the accuracy and precision of quantitative assays, which is critical for regulatory submissions and clinical studies.

-

High Specificity: The use of mass spectrometry for detection provides a level of specificity that is unattainable with other bioanalytical techniques.

The fundamental principle of IDMS is illustrated below. A known amount of SIL-IS (heavy) is spiked into the sample containing the unknown amount of native analyte (light). The ratio of their signals in the mass spectrometer allows for precise quantification, irrespective of sample loss during preparation.

Experimental Protocols

Detailed and validated protocols are crucial for the successful implementation of SIL-based quantification. Below are two representative methodologies: one for the quantification of a small molecule drug in plasma and another for relative protein quantification in cell culture using SILAC.

Protocol: Quantification of a Small Molecule Drug in Plasma

This protocol outlines a general workflow for the quantification of a therapeutic drug in human plasma using a stable isotope-labeled internal standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and protein precipitation for sample cleanup.

1. Materials and Reagents:

-

Blank human plasma (K2EDTA)

-

Analyte (drug) reference standard

-

Stable Isotope-Labeled Internal Standard (SIL-IS)

-

Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid

-

Water, HPLC grade, containing 0.1% formic acid

-

Methanol, HPLC grade

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of the analyte and the SIL-IS in methanol.

-

Create a series of working standard solutions by serially diluting the analyte stock solution.

-

Spike the working standard solutions into blank plasma to create a calibration curve with 7-8 non-zero concentration levels.

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LLOQ), medium (MQC), and high (HQC).

-

Prepare a working SIL-IS solution by diluting the SIL-IS stock with ACN.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Add 200 µL of the working SIL-IS solution (in ACN) to each sample. The organic solvent serves to precipitate plasma proteins.

-

Vortex mix for 5-10 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate at 5% B.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion → product ion) for both the analyte and the SIL-IS by infusing standard solutions.

-

Tune source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize signal intensity.

-

5. Data Analysis:

-

Integrate the chromatographic peaks for the analyte and SIL-IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / SIL-IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates this common bioanalytical workflow.

Protocol: Relative Protein Quantification using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate relative quantification of thousands of proteins in proteomics.

1. Adaptation Phase (Metabolic Labeling):

-

Culture two populations of cells in parallel.

-

"Light" Population: Grow in SILAC-formulated medium (e.g., DMEM) containing normal ("light") L-arginine and L-lysine.

-

"Heavy" Population: Grow in identical medium, but with heavy isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).

-

Passage the cells for at least five cell divisions to ensure >95% incorporation of the heavy amino acids into the entire proteome of the "heavy" population. Verify incorporation efficiency by a small-scale MS analysis.

2. Experimental Phase:

-

Once fully labeled, apply the experimental treatment (e.g., drug, growth factor) to one cell population (e.g., the "light" cells) while the other population serves as a control (e.g., the "heavy" cells).

-

Harvest both cell populations.

3. Sample Preparation:

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein amount.

-

Cell Lysis: Lyse the combined cells in a buffer appropriate for MS analysis (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

-

Protein Reduction and Alkylation: Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide to prevent refolding.

-

Protein Digestion: Dilute the urea concentration to <2 M and digest the proteins into peptides using an MS-grade protease, typically trypsin, which cleaves after lysine and arginine residues. Incubate overnight at 37°C.

4. Peptide Fractionation and Desalting (Optional but Recommended):

-

To reduce sample complexity and increase proteome coverage, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with MS analysis.

5. LC-MS/MS Analysis:

-

Analyze the peptide fractions using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nanoflow HPLC system.

-

The mass spectrometer will detect pairs of peptides—the "light" version from the treated sample and the "heavy" version from the control sample—which appear closely in the MS1 scan but are separated by a specific mass difference.

-

The instrument performs data-dependent acquisition, where it isolates and fragments the most intense peptide ions to generate MS/MS spectra for identification.

6. Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant) to process the raw MS data.

-

The software identifies peptides from the MS/MS spectra and calculates the H/L (Heavy/Light) ratio for each identified peptide pair based on the integrated intensity of their MS1 signals.

-

Protein ratios are inferred from the median of all corresponding peptide ratios, providing a precise relative quantification of protein expression changes between the two conditions.

Quantitative Data and Method Validation

The reliability of a quantitative method must be demonstrated through a rigorous validation process. Key parameters include linearity, accuracy, precision, recovery, and matrix effect.

Small Molecule Bioanalysis Validation Data

The following tables summarize typical validation results for the LC-MS/MS quantification of drugs in plasma using SIL internal standards.

Table 1: Calibration Curve Linearity This table shows the performance of the calibration curve for quantifying the drug NC-8 in rat plasma.

| Nominal Conc. (ng/mL) | Back-Calculated Conc. (Mean, n=3) | Accuracy (%) | CV (%) |

| 0.5 | 0.51 | 102.0 | 3.5 |

| 1.0 | 0.98 | 98.0 | 2.1 |

| 5.0 | 5.07 | 101.4 | 1.8 |

| 20.0 | 19.85 | 99.3 | 1.1 |

| 100.0 | 100.5 | 100.5 | 0.9 |

| 250.0 | 251.2 | 100.5 | 1.3 |

| 500.0 | 498.1 | 99.6 | 1.5 |

Table 2: Intra- and Inter-Day Accuracy and Precision This table presents the accuracy and precision for QC samples of multiple antibiotics quantified in human serum, demonstrating the method's reproducibility.

| Analyte | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| Ofloxacin | 1.5 | 98.7 | 6.2 | 101.3 | 7.8 |

| 40.0 | 102.5 | 4.1 | 103.1 | 5.5 | |

| 400.0 | 99.8 | 3.5 | 100.4 | 4.9 | |

| Ciprofloxacin | 1.5 | 101.3 | 7.1 | 103.2 | 8.3 |

| 40.0 | 100.8 | 3.8 | 101.5 | 4.7 | |

| 400.0 | 98.9 | 2.9 | 99.6 | 4.1 | |

| Lincomycin | 1.5 | 96.0 | 8.5 | 98.7 | 9.2 |

| 40.0 | 103.1 | 5.3 | 104.0 | 6.1 | |

| 400.0 | 101.7 | 4.0 | 102.2 | 5.3 |

Table 3: Recovery and Matrix Effect This table shows the extraction recovery and matrix effect for the drug remifentanil from human plasma. The SIL-IS effectively normalizes for these effects.

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | CV (%) | Matrix Effect (%) | CV (%) |

| Low | 0.5 | 99.0 | 8.2 | -8.0 | 4.1 |

| High | 200.0 | 107.0 | 1.3 | -10.0 | 0.3 |

Visualization of Application: EGFR Signaling Pathway

SIL-based quantitative proteomics is frequently used to dissect complex cellular signaling networks. For instance, researchers can quantify changes in protein phosphorylation across the Epidermal Growth Factor Receptor (EGFR) pathway after treatment with a targeted inhibitor like erlotinib or gefitinib. This allows for the precise mapping of drug effects and the identification of resistance mechanisms.

The diagram below depicts a simplified EGFR signaling cascade. Using a SILAC approach, a "light" cell population is treated with an EGFR inhibitor, while a "heavy" population is untreated. After analysis, the H/L ratio for each protein (or phosphosite) reveals its response to the drug. A ratio below 1 indicates downregulation of proteins/phosphorylation in the treated cells.

References

- 1. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. msacl.org [msacl.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. jfda-online.com [jfda-online.com]

- 5. chromatographyonline.com [chromatographyonline.com]

The Application of Talazoparib-13C,d4 in Early-Stage Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair. It is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Talazoparib is crucial for optimizing its clinical use and safety profile. The use of isotopically labeled compounds, such as Talazoparib-13C,d4, is a powerful technique in early-stage drug metabolism studies to elucidate the metabolic fate of the drug. This technical guide provides an in-depth overview of the application of this compound in such studies, detailing experimental protocols and data interpretation.

Mechanism of Action: PARP Inhibition

Talazoparib exerts its cytotoxic effects through the inhibition of PARP enzymatic activity and by trapping PARP-DNA complexes. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.

Pharmacokinetics of Talazoparib

Talazoparib is orally bioavailable and exhibits a relatively long terminal half-life. It undergoes minimal hepatic metabolism and is primarily eliminated via renal excretion as an unchanged drug. The use of a high-fat, high-calorie meal can increase the maximum plasma concentration (Cmax) and delay the time to reach Cmax (Tmax), without significantly affecting the overall exposure (AUC).

Table 1: Pharmacokinetic Parameters of Talazoparib

| Parameter | Value | Reference |

| Tmax (median) | 1 to 2 hours | |

| Terminal Half-Life | 90 (±58) hours | |

| Apparent Oral Clearance | 6.45 L/h | |

| Apparent Volume of Distribution | 420 L | |

| Protein Binding | 74% | |

| Steady State | Reached in 2 to 3 weeks |

Metabolism of Talazoparib

While Talazoparib undergoes minimal metabolism, several metabolic pathways have been identified. These include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation. The use of isotopically labeled this compound is instrumental in identifying and quantifying these metabolites, which are often present in low concentrations.

Table 2: Excretion of Radiolabeled Talazoparib

| Route of Elimination | % of Total Administered Dose | % as Unchanged Drug | Reference |

| Urine | 68.7% | 54.6% | |

| Feces | 19.7% | 13.6% |

Role of this compound in ADME Studies

Stable isotope-labeled compounds like this compound are invaluable tools in drug metabolism studies. The incorporation of carbon-13 and deuterium atoms allows for the differentiation of the drug and its metabolites from endogenous compounds in biological matrices when analyzed by mass spectrometry. This aids in:

-

Metabolite Identification: The characteristic mass shift of the labeled compound and its metabolites simplifies their detection and structural elucidation.

-

Quantitative Analysis: A labeled version of the parent drug can serve as an ideal internal standard for the accurate quantification of the unlabeled drug and its metabolites.

-

Mass Balance Studies: Tracing the isotopically labeled drug allows for a comprehensive understanding of its excretion pathways and the extent of its metabolism.

Methodological & Application

Application Note: High-Throughput Bioanalysis of Talazoparib in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancer, including deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer.[1][2][3] Accurate and reliable quantification of talazoparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative LC-MS/MS assays. A SIL-IS, such as Talazoparib-13C,d4, has nearly identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, matrix effects, and ionization efficiency. This co-eluting internal standard allows for highly accurate and precise quantification by correcting for variability throughout the analytical workflow.

This application note provides a detailed protocol for the quantification of talazoparib in human plasma using a rapid and sensitive LC-MS/MS method with this compound as the internal standard. The method is suitable for high-throughput bioanalysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents

-

Analytes: Talazoparib, this compound (Internal Standard)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Water (deionized or Milli-Q)

-

Biological Matrix: Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of talazoparib and this compound in a suitable solvent such as methanol or DMSO at a concentration of 1.00 mg/mL. Store at -20°C or below.

-

Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the talazoparib stock solution with a 50:50 methanol-water mixture. Prepare a separate working solution for the internal standard (e.g., 50 ng/mL in acetonitrile).

-

Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the corresponding working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve range for talazoparib in plasma is 0.02 to 25.0 ng/mL or 0.5 to 100 ng/mL. QC samples are typically prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting talazoparib from plasma samples.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 400 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or a 96-well plate.

-

Inject a small volume (e.g., 5.0 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

-

Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-1.0 min: 10-90% B

-

1.0-2.0 min: 90% B

-

2.0-2.1 min: 90-10% B

-

2.1-3.0 min: 10% B

-

-

Injection Volume: 5.0 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Talazoparib: m/z 381.3 → 285.2

-

This compound: The precursor ion will be higher by the mass of the isotopes (e.g., m/z 386.3 assuming 1 13C and 4 2H). The product ion may be the same or different depending on the location of the labels. A common transition for a related compound was m/z 328.4 → 170.1 for Rucaparib-d3, indicating the label may be on the portion of the molecule that is retained in the precursor ion.

-

-

Instrument Settings: Optimized for maximum signal intensity (e.g., source temperature, collision energy).

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for talazoparib using a stable isotope-labeled internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Typical Value |

|---|---|

| Calibration Range | 0.0200 - 25.0 ng/mL |

| Regression Model | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

|---|---|---|---|---|

| LLOQ | 0.0200 | < 15% | < 15% | ± 20% |

| Low QC | 0.0600 | < 15% | < 15% | ± 15% |

| Medium QC | 1.00 | < 15% | < 15% | ± 15% |

| High QC | 18.5 | < 15% | < 15% | ± 15% |

Table 3: Method Validation Summary

| Validation Parameter | Typical Results |

|---|---|

| Lower Limit of Quantification (LLOQ) | 0.02 - 0.5 ng/mL |

| Matrix Effect | Minimal to no significant effect observed |

| Extraction Recovery | 87.7% - 105% |

| Stability (Bench-top, Freeze-thaw, Autosampler) | Stable under typical laboratory conditions |

Mandatory Visualizations

References

- 1. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC-MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. shimadzu.com.sg [shimadzu.com.sg]

Application Note: Quantitative Analysis of Talazoparib in Human Plasma by UPLC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Talazoparib in human plasma. The method utilizes Talazoparib-¹³C,d₄ as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, allowing for efficient sample processing. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Talazoparib.

Introduction

Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[1][2] Accurate and reliable quantification of Talazoparib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic exposure. This application note presents a validated UPLC-MS/MS method for the determination of Talazoparib in human plasma, using its stable isotope-labeled analog, Talazoparib-¹³C,d₄, as the internal standard.[3][4] The use of a stable isotope-labeled internal standard minimizes potential variability due to matrix effects and extraction efficiency, thereby enhancing the robustness of the assay.

Experimental

Materials and Reagents

-

Talazoparib reference standard was of analytical grade.

-

Talazoparib-¹³C,d₄ (Internal Standard, IS) was obtained from a commercial supplier.[5]

-

Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) were of LC-MS grade.

-

Ultrapure water was used throughout the experiments.

-

Human plasma (K₂EDTA) was sourced from an accredited biobank.

Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

UPLC-MS/MS Conditions

Table 1: UPLC and MS/MS Parameters

| Parameter | Condition |

| UPLC System | |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5.0 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Talazoparib: m/z 381.3 → 285.2Talazoparib-¹³C,d₄: m/z 386.3 → 289.2 (representative) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Talazoparib and Talazoparib-¹³C,d₄ were prepared in methanol. Working standard solutions for calibration curves and quality control (QC) samples were prepared by serially diluting the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method was employed for the extraction of Talazoparib and the IS from plasma samples.

-

To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (Talazoparib-¹³C,d₄) at a concentration of 50 ng/mL.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 13,000 g for 10 minutes.

-

Transfer the clear supernatant to an autosampler vial.

-

Inject 5.0 µL of the supernatant into the UPLC-MS/MS system for analysis.

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to the FDA guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5–100 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Accuracy and Precision of Talazoparib Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Low | 1.5 | < 12.0 | ± 8.0 | < 12.0 | ± 8.0 |

| Medium | 50 | < 10.0 | ± 7.0 | < 10.0 | ± 7.0 |

| High | 80 | < 9.0 | ± 6.0 | < 9.0 | ± 6.0 |

Data synthesized from reported values in similar studies.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The mean extraction recovery for Talazoparib was between 87.7% and 105%. The matrix effect was found to be minimal, with values ranging from 93.7% to 109%.

Results and Discussion

The developed UPLC-MS/MS method demonstrated high sensitivity, selectivity, and reproducibility for the quantification of Talazoparib in human plasma. The use of a stable isotope-labeled internal standard, Talazoparib-¹³C,d₄, effectively compensated for any variations in sample preparation and instrument response. The simple protein precipitation extraction procedure allows for a high-throughput analysis, which is essential for clinical studies. The validation results confirm that the method is reliable and can be successfully applied to pharmacokinetic studies and therapeutic drug monitoring of Talazoparib.

Conclusion

A sensitive, specific, and robust UPLC-MS/MS method for the quantification of Talazoparib in human plasma has been developed and validated. The method meets the requirements for bioanalytical method validation and is suitable for routine analysis in a clinical or research setting.

Visualizations

Caption: Experimental workflow for Talazoparib quantification.

Caption: Key parameters of bioanalytical method validation.

References

- 1. roswellpark.org [roswellpark.org]

- 2. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

Development of a Validated LC-MS/MS Method for the Quantification of Talazoparib

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Talazoparib in biological matrices. Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of certain types of cancer.[1][2][3] The described method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction to Talazoparib

Talazoparib is an orally available PARP inhibitor that has demonstrated significant efficacy in patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[4] It functions by trapping PARP enzymes on DNA single-strand breaks, which leads to the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis. This mechanism of action is known as synthetic lethality.

LC-MS/MS Method for Talazoparib Quantification

A sensitive and selective LC-MS/MS method has been developed and validated for the determination of Talazoparib in various biological matrices, including human plasma, rat plasma, and human liver microsomes. The method typically involves a simple sample preparation step, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Workflow

The general workflow for the analysis of Talazoparib in biological samples is depicted below.

Caption: Experimental workflow for Talazoparib quantification by LC-MS/MS.

Signaling Pathway Inhibited by Talazoparib

Talazoparib targets the PARP-mediated DNA repair pathway. The diagram below illustrates its mechanism of action.

Caption: Mechanism of action of Talazoparib in DNA repair pathways.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Talazoparib from plasma samples.

-

To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., Bosutinib or a stable isotope-labeled Talazoparib).

-

Add 400 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 g for 10 minutes.

-

Transfer the clear supernatant to an HPLC vial for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

HPLC Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A gradient elution is often used to ensure good separation from endogenous matrix components.

-

Injection Volume: 5 µL.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Talazoparib: m/z 381.3 → 285.2.

-

Internal Standard (Bosutinib): m/z 530.2 → 141.2.

-

Method Validation Summary

The LC-MS/MS method for Talazoparib has been validated according to regulatory guidelines (e.g., FDA). The key validation parameters are summarized in the tables below.

Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 200 ng/mL (in rat plasma) | |

| 0.02 - 25.0 ng/mL (in human plasma) | ||

| 5 - 500 ng/mL (in human liver microsomes) | ||

| 0.1 - 150 ng/mL (in pharmaceutical forms) | ||

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in rat plasma) | |

| 0.02 ng/mL (in human plasma) | ||

| 2.0 ng/mL (in human liver microsomes) | ||

| 0.1 ng/mL (in pharmaceutical forms) |

Accuracy and Precision